(2-Ethyl-1,3-thiazol-4-yl)methanethiol
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Overview
Description
(2-Ethyl-1,3-thiazol-4-yl)methanethiol is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules . The compound consists of a five-membered ring containing sulfur and nitrogen atoms, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1,3-thiazol-4-yl)methanethiol typically involves multi-step reactions. One common method includes the reaction of 2-ethyl-1,3-thiazole with methanethiol under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as distillation or crystallization to isolate the compound from by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-1,3-thiazol-4-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the thiazole ring can be substituted at different positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
(2-Ethyl-1,3-thiazol-4-yl)methanethiol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of (2-Ethyl-1,3-thiazol-4-yl)methanethiol involves its interaction with various molecular targets and pathways. The compound can modulate biochemical pathways by activating or inhibiting specific enzymes and receptors. Its aromaticity and reactive positions allow it to participate in various biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of (2-Ethyl-1,3-thiazol-4-yl)methanethiol, known for its diverse biological activities.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9NS2 |
---|---|
Molecular Weight |
159.3 g/mol |
IUPAC Name |
(2-ethyl-1,3-thiazol-4-yl)methanethiol |
InChI |
InChI=1S/C6H9NS2/c1-2-6-7-5(3-8)4-9-6/h4,8H,2-3H2,1H3 |
InChI Key |
VVHOUFYVDGYIAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CS1)CS |
Origin of Product |
United States |
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